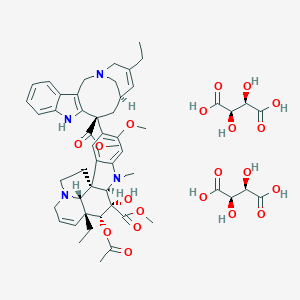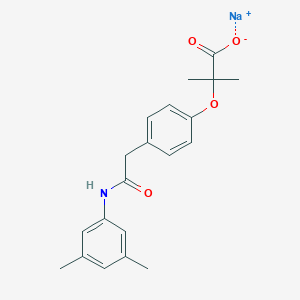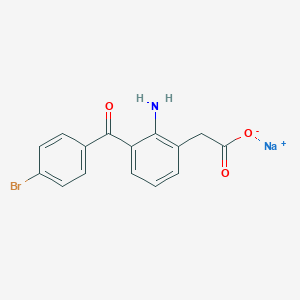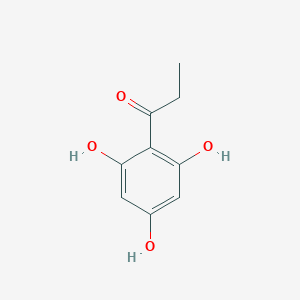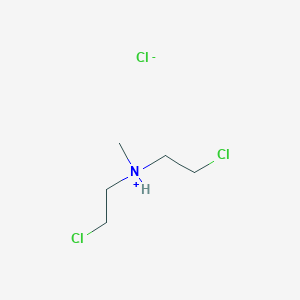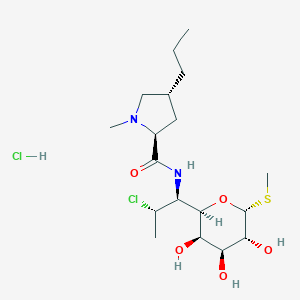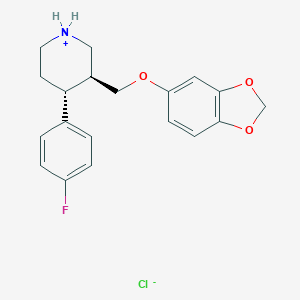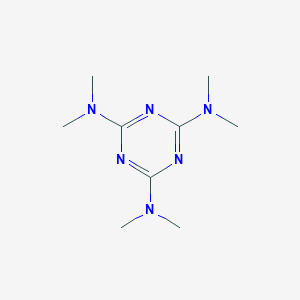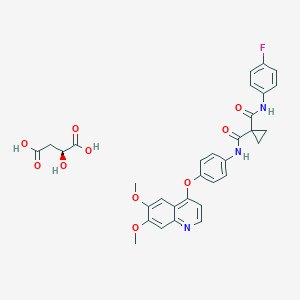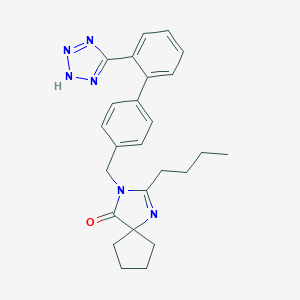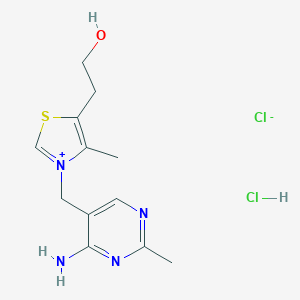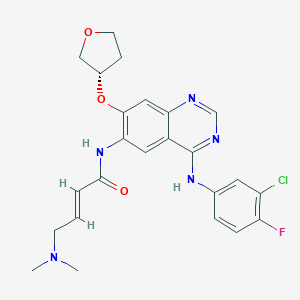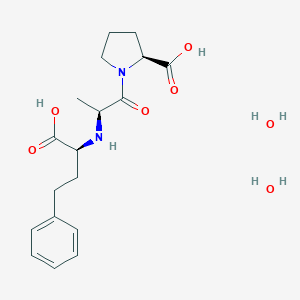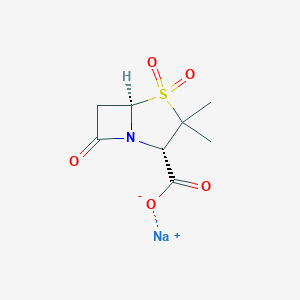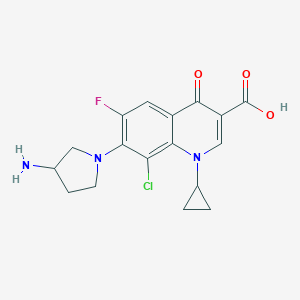
Clinafloxacin
Vue d'ensemble
Description
Synthesis Analysis
Clinafloxacin and its derivatives have been synthesized through various methods to enhance their antibacterial and antifungal properties. For instance, clinafloxacin triazole hybrids were synthesized, exhibiting broad antimicrobial spectrum and significant activity against a range of bacterial strains and fungi, often surpassing the efficacy of standard drugs like Chloramphenicol and Fluconazole (Wang et al., 2012).
Molecular Structure Analysis
The molecular structure of clinafloxacin and its interaction with metal ions have been explored in depth. Studies on norfloxacin, a related quinolone, reveal intricate details about the crystal structure and provide insights into the behavior of fluoroquinolones in different chemical environments, which can be extrapolated to clinafloxacin due to their structural similarities (Turel et al., 1996).
Chemical Reactions and Properties
The interaction of clinafloxacin with copper(II) ions has been studied, leading to the synthesis and characterization of binary and ternary complexes, which highlighted the nuclease properties of these complexes. Such studies are crucial for understanding the reactivity and potential biological applications of clinafloxacin complexes (Ruiz et al., 2007).
Physical Properties Analysis
Investigations into the pharmacokinetics of clinafloxacin reveal that it is rapidly absorbed following oral administration, with its plasma concentrations declining biexponentially. The drug demonstrates a large volume of distribution, indicating extensive tissue penetration. Notably, about 40 to 75% of the administered dose is excreted unchanged in the urine, underscoring its significant renal clearance (Randinitis et al., 2001).
Chemical Properties Analysis
Clinafloxacin's chemical stability and reactivity under different conditions have been characterized, particularly in light of its photodegradation behavior. The drug undergoes photochemical degradation upon light exposure, leading to both polar and nonpolar degradation products. This process elucidates two primary degradation pathways: dechlorination affecting the quinolone ring and degradation of the pyrrolidine side-chain (Lovdahl & Priebe, 2000).
Applications De Recherche Scientifique
Summary of the Application
Clinafloxacin is one of the fluoroquinolone antibiotics that have been studied for their pharmacodynamic properties . These antibiotics are generally considered to have concentration-dependent bactericidal activity .
Methods of Application or Experimental Procedures
The pharmacodynamics of clinafloxacin and other fluoroquinolones were studied using in vitro models . The bactericidal activities of six quinolones were examined in an in vitro pharmacodynamic model of fibrin clots infected with PRSP .
Results or Outcomes
The study found that clinafloxacin had better activity than ciprofloxacin . The pharmacodynamic outcome parameters for these antibiotics are still being defined, and additional prospective clinical research is needed .
2. Application in Food Quality and Safety Control
Summary of the Application
An immunochromatographic test system was developed for the detection of the antibiotic clinafloxacin in food, particularly honey .
Methods of Application or Experimental Procedures
The test system implements an indirect competitive immunoassay format based on the interaction of unmodified specific polyclonal antibodies with the antibiotic potentially present in the sample and the antibiotic–protein conjugate immobilized on the working membrane of the test strip .
Results or Outcomes
At the assay duration of 20 min, the instrumental and visual detection limits of clinafloxacin comprise 0.3 and 10 ng/mL, respectively . The efficacy of the developed test system was confirmed for the control of the contamination of honey with clinafloxacin and structurally related fluoroquinolones .
3. Application in Comparative Therapeutic Efficacy
Summary of the Application
A study was conducted to compare the therapeutic efficacy of Clinafloxacin with that of Ciprofloxacin and Imipenem/Cilastatin, two clinically relevant standard drugs .
Methods of Application or Experimental Procedures
A cyclophosphamide-induced leucopenic mouse model was used for the study .
Results or Outcomes
The study did not provide specific results in the abstract . For detailed results, the full text of the study would need to be consulted.
4. Application in Treatment of Respiratory Infections
Summary of the Application
Clinafloxacin is one of the new fluoroquinolones that display excellent bioavailability and have longer serum half-lives than Ciprofloxacin, allowing for once daily dose administration . It is emerging as an important therapeutic agent in the treatment of community-acquired respiratory infections .
Methods of Application or Experimental Procedures
The application of Clinafloxacin in the treatment of respiratory infections involves oral administration of the drug . The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s overall health status.
5. Application in Comparative Antibacterial Efficacy
Summary of the Application
A study was conducted to compare the antibacterial efficacy of Clinafloxacin with that of other fluoroquinolones like ciprofloxacin, ofloxacin, sparfloxacin and fleroxacin .
Methods of Application or Experimental Procedures
The study involved testing the antibacterial activities of these antibiotics against fluoroquinolone-resistant organisms .
Results or Outcomes
The study found that Clinafloxacin was significantly more active against fluoroquinolone-resistant organisms than the other antibiotics tested .
6. Application in Treatment of Anaerobic Infections
Summary of the Application
Clinafloxacin, along with other new fluoroquinolones, displays improved activity against anaerobes (e.g., Bacteroides fragilis) compared to ciprofloxacin .
Methods of Application or Experimental Procedures
The application of Clinafloxacin in the treatment of anaerobic infections involves oral administration of the drug . The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s overall health status.
Results or Outcomes
The study suggests that Clinafloxacin and other new fluoroquinolones offer several advantages over ciprofloxacin and are emerging as important therapeutic agents in the treatment of anaerobic infections .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKADBNRMWEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869455 | |
| Record name | Clinafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Clinafloxacin | |
CAS RN |
105956-97-6 | |
| Record name | Clinafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clinafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 105956-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLINAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N86XTF9QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



